molecular formula C7H12O6 B12660912 (2,3-Dihydroxypropyl) hydrogen succinate CAS No. 94199-49-2

(2,3-Dihydroxypropyl) hydrogen succinate

Cat. No.: B12660912
CAS No.: 94199-49-2
M. Wt: 192.17 g/mol
InChI Key: DQHHKFVACXSZHQ-UHFFFAOYSA-N
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Description

(2,3-Dihydroxypropyl) hydrogen succinate, also known as succinic acid hydrogen 1-(2,3-dihydroxypropyl) ester, is an organic compound with the molecular formula C7H12O6. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2,3-dihydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dihydroxypropyl) hydrogen succinate typically involves the esterification of succinic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroxypropyl) hydrogen succinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,3-Dihydroxypropyl) hydrogen succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-dihydroxypropyl) hydrogen succinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups allow for hydrogen bonding interactions, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: (2,3-Dihydroxypropyl) hydrogen succinate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

94199-49-2

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid

InChI

InChI=1S/C7H12O6/c8-3-5(9)4-13-7(12)2-1-6(10)11/h5,8-9H,1-4H2,(H,10,11)

InChI Key

DQHHKFVACXSZHQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCC(CO)O)C(=O)O

Origin of Product

United States

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